molecular formula C22H29FN4O2 B5062446 1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone

Cat. No.: B5062446
M. Wt: 400.5 g/mol
InChI Key: RWAQNOHWKVCCMQ-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a piperazine ring, a piperidine ring, and a pyrrole ring

Preparation Methods

The synthesis of 1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Piperidine Ring: The piperidine ring is formed by reacting 4-fluorobenzaldehyde with 1-methylpiperidine in the presence of a reducing agent.

    Coupling of the Rings: The piperazine and piperidine rings are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 1-methylpyrrole with an appropriate aldehyde.

    Final Coupling: The final compound is obtained by coupling the pyrrole ring with the piperazine-piperidine intermediate using a coupling agent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its complex structure and potential biological activity.

    Pharmacology: Research is conducted to understand its interactions with various biological targets, including receptors and enzymes.

    Biology: The compound is used in studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-24-8-6-17(15-24)14-22(29)27-9-7-20(21(28)16-27)26-12-10-25(11-13-26)19-5-3-2-4-18(19)23/h2-6,8,15,20-21,28H,7,9-14,16H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQNOHWKVCCMQ-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C1)CC(=O)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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